molecular formula C12H13BrN2O3 B3107592 Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate CAS No. 161468-53-7

Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate

Cat. No. B3107592
CAS RN: 161468-53-7
M. Wt: 313.15 g/mol
InChI Key: RJGRJBMPQWSZKL-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate is a chemical compound with the molecular formula C14H16BrNO3 . It has a molecular weight of 326.19 and a monoisotopic mass of 325.031342 Da . The compound is typically stored in a refrigerator and appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-9-8-10(15)4-5-11(9)12(16)17/h4-5,8H,6-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.19 and a monoisotopic mass of 325.031342 Da . It appears as a white to off-white powder or crystals . The compound is typically stored in a refrigerator .

Scientific Research Applications

  • Radioligand Synthesis for Imaging Agents :

    • Tert-butyl analogs, such as tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, have been utilized in the synthesis of radioligands. These radioligands show high affinity and selectivity for diazepam-insensitive benzodiazepine receptors and are used in the development of potential SPECT imaging agents (He et al., 1994).
    • Another research involved synthesis and evaluation of tert-butyl analogs for studying the diazepam-insensitive benzodiazepine receptor subtype, indicating their importance in neuropharmacological research (Katsifis et al., 1999).
  • Organometallic Chemistry and Catalysis :

    • Studies have explored the use of tert-butyl-substituted imidazoles in organometallic chemistry, such as in the formation of magnesium N-heterocyclic carbene complexes. These studies highlight the role of tert-butyl substituents in stabilizing carbene complexes and facilitating metal-ligand interactions (Zhang & Kawaguchi, 2006).
  • Synthesis of Novel Compounds for Biological Applications :

    • Research into the design and synthesis of novel tert-butyl-substituted imidazole derivatives with potential antibacterial activity demonstrates the compound's relevance in developing new pharmaceuticals (Prasad, 2021).
  • Structural and Reactivity Studies in Chemistry :

    • Investigations into the acid hydrolysis of N-tert-butyl substituted oxazolines and the synthesis of related compounds provide insights into reaction mechanisms and the stability of tert-butyl-substituted structures (Krieg & Lautenschläger, 1976).
    • The study of tert-butyl-substituted imidazolidenes and their reactivity under oxidative conditions in organometallic chemistry reveals important aspects of their chemical behavior and potential applications (Li et al., 2010).

Safety and Hazards

The compound has a GHS07 pictogram and a signal word of "Warning" . The hazard statement is H302 . Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

tert-butyl 6-bromo-2-oxo-3H-benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-6-7(13)4-5-8(9)14-10(15)16/h4-6H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGRJBMPQWSZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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